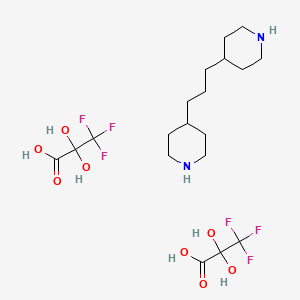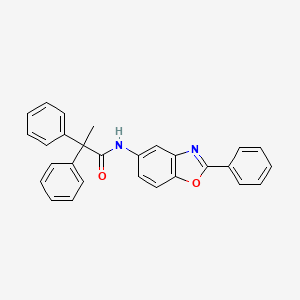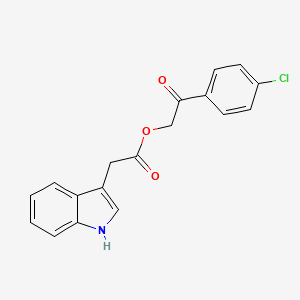![molecular formula C16H25NO2 B4935466 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a pyrrolidine-based designer drug that is classified as a synthetic cathinone. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is structurally similar to other synthetic cathinones, such as MDPV and α-PVP, which have been associated with adverse health effects and fatalities. However, the scientific research on MPHP is limited, and its mechanism of action and physiological effects are not well understood. In
作用機序
The mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is not well understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine may also act as a serotonin reuptake inhibitor, although this has not been conclusively demonstrated. The exact mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine requires further investigation.
Biochemical and Physiological Effects
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been shown to have stimulant effects, similar to other synthetic cathinones. It increases dopamine and norepinephrine release in the brain, which leads to increased alertness, energy, and euphoria. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine also increases heart rate, blood pressure, and body temperature, which can lead to adverse health effects. However, the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine are not well understood.
実験室実験の利点と制限
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is also stable and can be stored for long periods without degradation. However, the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine in lab experiments is limited by its psychoactive effects and potential for abuse. Researchers must take precautions to ensure that 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is handled safely and that its use is strictly controlled.
将来の方向性
There are several future directions for research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its interactions with neurotransmitter systems in the brain. Further studies are needed to fully understand the pharmacological properties of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its potential therapeutic applications. Another area of interest is the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, which require further investigation. Finally, research is needed to develop safer and more effective treatments for ADHD and other psychiatric disorders, which may involve the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine or other synthetic cathinones.
合成法
The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine involves the reaction of 1-pentylamine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with pyrrolidine. The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is relatively simple and can be performed using commonly available reagents and equipment.
科学的研究の応用
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have stimulant effects and to increase dopamine and norepinephrine release in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, the scientific research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is limited, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
特性
IUPAC Name |
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRXFKFSDWGILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)

![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)
